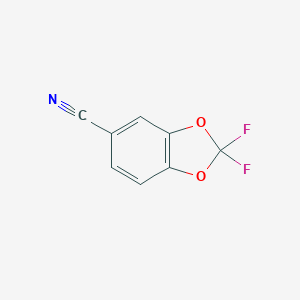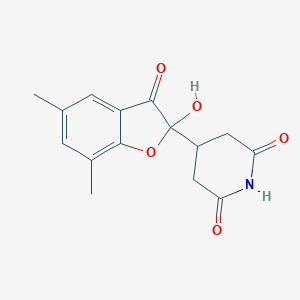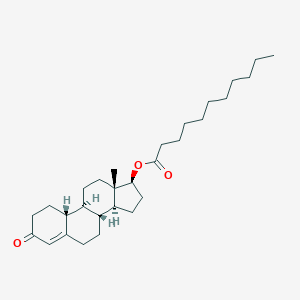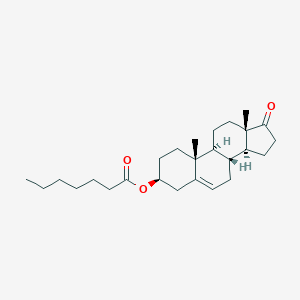
脱氢表雄酮烯丙酸酯
描述
孕酮烯酸酯,也称为脱氢表雄酮烯酸酯,是一种合成的雄激素、雌激素和神经类固醇药物。它用作更年期激素疗法的组成部分,用于治疗女性的更年期症状。 孕酮烯酸酯是一种类固醇酯,是体内孕酮(脱氢表雄酮)的长期前药 .
科学研究应用
孕酮烯酸酯具有广泛的科学研究应用,包括:
化学: 用作类固醇化学和酯化反应研究中的模型化合物。
生物学: 研究其对细胞过程和激素调节的影响。
医学: 用于更年期妇女的激素替代疗法,以缓解潮热和阴道干燥等症状。
工业: 用于生产激素治疗的药物制剂.
作用机制
孕酮烯酸酯是雄激素和雌激素的前激素。它在体内代谢为孕酮,然后转化为活性雄激素和雌激素。这些激素与其各自的受体,即雄激素受体和雌激素受体结合,发挥其生物学作用。 孕酮烯酸酯也具有神经类固醇活性,影响大脑功能和情绪 .
类似化合物:
孕酮(脱氢表雄酮): 孕酮烯酸酯的母体化合物,用于各种医学和研究应用。
戊酸雌二醇: 用于激素替代疗法的另一种酯化激素。
睾酮烯酸酯: 一种类似的酯化雄激素,用于男性激素治疗.
独特性: 孕酮烯酸酯在作为雄激素和雌激素前激素的双重作用方面是独一无二的,使其在更年期妇女的激素替代疗法中特别有用。 其长效作用和神经类固醇活性使其与其他类似化合物进一步区分 .
生化分析
Biochemical Properties
Dehydroepiandrosterone enanthate is a potent modulator of neural function, including neurogenesis, neuronal growth and differentiation, and neuroprotection . It functions as a metabolic intermediate in the biosynthesis of the androgen and estrogen sex steroids both in the gonads and in various other tissues . It also has a variety of potential biological effects in its own right, binding to an array of nuclear and cell surface receptors .
Cellular Effects
Dehydroepiandrosterone enanthate has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to be a potent modulator of neural function, including neurogenesis, neuronal growth and differentiation, and neuroprotection .
Molecular Mechanism
The molecular mechanism of action of Dehydroepiandrosterone enanthate involves its conversion into more potent sex hormones, testosterone and estradiol, and the subsequent effect on the activation of the androgen and estrogen steroid receptors . It is now clear that Dehydroepiandrosterone enanthate and its sulfated metabolite DHEA sulfate (DHEAS) act directly as ligands for many hepatic nuclear receptors and G-protein-coupled receptors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Dehydroepiandrosterone enanthate change over time. Serum concentrations of DHEA and DHEAS decrease steadily with age, with lowest concentrations present at the time many diseases of aging and neurodegeneration become apparent . This temporal association has led to the suggestion that pathology associated with cognitive decline, age-related neurological disorders such as Alzheimer’s disease, dementia, amyotrophic lateral sclerosis (ALS), and adult onset schizophrenia may, in part at least, be attributed to decreased secretion of DHEA .
Dosage Effects in Animal Models
In animal models, the effects of Dehydroepiandrosterone enanthate vary with different dosages. For instance, their low levels have been associated with age-related involuntary changes, including reduced lifespan
Metabolic Pathways
Dehydroepiandrosterone enanthate is involved in several metabolic pathways. It functions as a metabolic intermediate in the biosynthesis of the androgen and estrogen sex steroids both in the gonads and in various other tissues . It is also known to inhibit the 11β-HSD1 activity, indicating an anti-glucocorticoid action .
Transport and Distribution
Dehydroepiandrosterone enanthate is transported and distributed within cells and tissues. It is synthesized in the adrenal glands, the gonads, and the brain
准备方法
合成路线和反应条件: 孕酮烯酸酯是由孕酮(脱氢表雄酮)与庚酸酯化制成的。反应通常需要使用硫酸或对甲苯磺酸等催化剂来促进酯化过程。 反应在回流条件下进行,以确保反应物完全转化为所需的酯产物 .
工业生产方法: 在工业环境中,孕酮烯酸酯的生产涉及大规模的酯化过程。反应条件经过优化,以最大限度地提高产率和纯度。 然后,使用重结晶或色谱等技术纯化产物,以去除任何杂质并获得高纯度的最终产物 .
化学反应分析
反应类型: 孕酮烯酸酯经历各种化学反应,包括:
水解: 孕酮烯酸酯中的酯键可以在酸性或碱性条件下水解,生成孕酮和庚酸。
氧化: 孕酮烯酸酯可以发生氧化反应,形成各种氧化衍生物。
还原: 该化合物可以被还原,形成孕酮的还原衍生物.
常用试剂和条件:
水解: 使用盐酸或氢氧化钠等试剂的酸性或碱性条件。
氧化: 氧化剂如高锰酸钾或三氧化铬。
还原: 还原剂如氢化锂铝或硼氢化钠.
形成的主要产物:
水解: 孕酮和庚酸。
氧化: 孕酮的各种氧化衍生物。
还原: 孕酮的还原衍生物.
相似化合物的比较
Prasterone (Dehydroepiandrosterone): The parent compound of prasterone enantate, used in various medical and research applications.
Estradiol Valerate: Another esterified hormone used in hormone replacement therapy.
Testosterone Enantate: A similar esterified androgen used in hormone therapy for men.
Uniqueness: Prasterone enantate is unique in its dual role as both an androgen and estrogen prohormone, making it particularly useful in hormone replacement therapy for menopausal women. Its long-lasting action and neurosteroid activity further distinguish it from other similar compounds .
属性
IUPAC Name |
[(3S,8R,9S,10R,13S,14S)-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] heptanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H40O3/c1-4-5-6-7-8-24(28)29-19-13-15-25(2)18(17-19)9-10-20-21-11-12-23(27)26(21,3)16-14-22(20)25/h9,19-22H,4-8,10-17H2,1-3H3/t19-,20-,21-,22-,25-,26-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHENOUDBWKNPAB-BNCSLUSBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CCC4=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H40O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00946833 | |
| Record name | Dehydroepiandrosterone enanthate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00946833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23983-43-9 | |
| Record name | Dehydroepiandrosterone enanthate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23983-43-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dehydroepiandrosterone enanthate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023983439 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Prasterone enantate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16625 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Dehydroepiandrosterone enanthate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00946833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3β-hydroxyandrost-5-en-17-one heptanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.777 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PRASTERONE ENANTATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2W8I1S6T5L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How effective is Dehydroepiandrosterone enanthate in treating menopausal symptoms?
A1: Studies show that Dehydroepiandrosterone enanthate, when combined with estradiol valerate (as in Gynodian-Depot), can be a suitable treatment option for alleviating menopausal symptoms in women. [] This is likely due to the release of estradiol from estradiol valerate and the subsequent effects of both estradiol and DHEA.
Q2: What is the duration of action of Dehydroepiandrosterone enanthate after intramuscular administration?
A2: Research indicates that after an intramuscular injection of Dehydroepiandrosterone enanthate (as part of Gynodian-Depot), the depot effect can last for approximately 18 days. [] This long-lasting effect is attributed to the slow release of the active compound, DHEA, from the enanthate ester.
Q3: What are the metabolic pathways of Dehydroepiandrosterone enanthate?
A3: Dehydroepiandrosterone enanthate is first hydrolyzed into DHEA and enanthic acid. DHEA is further metabolized into various androgens, including androstenedione and testosterone, and estrogens, primarily estrone and estradiol. [, ] The specific metabolic pathways and the extent of conversion can vary based on individual factors.
Q4: What analytical methods are used to quantify Dehydroepiandrosterone enanthate and its metabolites?
A4: Several analytical techniques can be employed to quantify Dehydroepiandrosterone enanthate and its metabolites in biological samples. One method utilizes thin-layer chromatography for analyzing Dehydroepiandrosterone enanthate and estradiol valerate in both pharmaceutical preparations and blood samples. [] Additionally, radioimmunoassays offer a sensitive approach to measure plasma concentrations of DHEA and estradiol following Dehydroepiandrosterone enanthate administration. []
Q5: Can Dehydroepiandrosterone enanthate be used in the treatment of psoriasis?
A5: Several studies have explored the potential therapeutic benefits of Dehydroepiandrosterone enanthate in managing psoriasis. Research suggests that both intramuscular depot applications of 300 mg weekly [] and other treatment regimens using Dehydroepiandrosterone enanthate might have beneficial effects on psoriasis symptoms. [, ]
Q6: What is the structural characterization of Dehydroepiandrosterone enanthate?
A6: Dehydroepiandrosterone enanthate is synthesized by reacting DHEA with heptanoyl chloride. [] This reaction yields the enanthate ester of DHEA. While the provided abstracts lack specific spectroscopic data, structural characterization can be achieved through techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).
Q7: How does the structure of Dehydroepiandrosterone enanthate relate to its activity?
A7: The esterification of DHEA with heptanoic acid to form Dehydroepiandrosterone enanthate impacts its pharmacokinetic properties. [] Specifically, this modification enhances its lipophilicity, leading to a longer duration of action compared to unmodified DHEA. Understanding the structure-activity relationship is crucial for optimizing DHEA derivatives for desired therapeutic outcomes.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


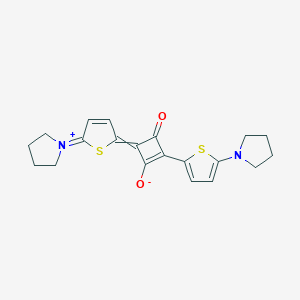
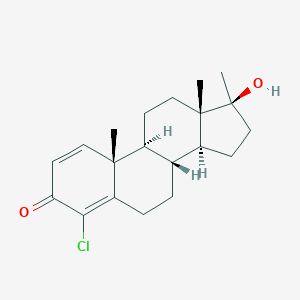
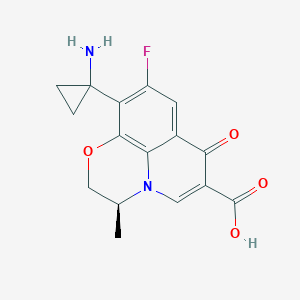

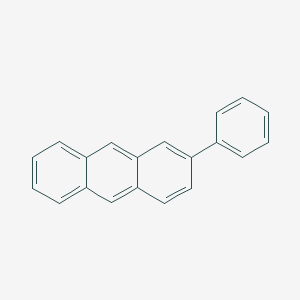
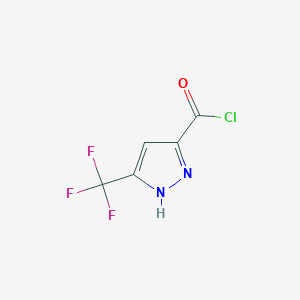
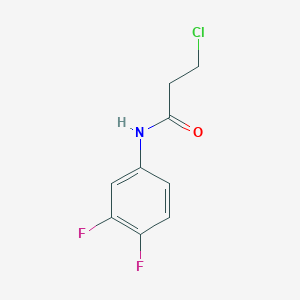

![N-(2-methylphenyl)-1-azabicyclo[2.2.2]octane-3-carboxamide](/img/structure/B159580.png)
